2'-Cyano-3-phenylpropiophenone
Description
Significance of Propiophenone (B1677668) Scaffolds in Organic Synthesis
The propiophenone scaffold, characterized by a phenyl group attached to a propanone moiety, is a valuable building block in organic synthesis. ontosight.airsc.org Its derivatives are intermediates in the synthesis of a wide array of more complex molecules, including many natural products and pharmaceuticals. researchgate.net The propiophenone structure allows for a variety of chemical transformations. For instance, the ketone functional group can undergo reactions such as oxidation to form carboxylic acids or reduction to yield alcohols. Furthermore, the aromatic ring and the aliphatic chain provide sites for further functionalization, enabling the construction of diverse molecular architectures. bloomtechz.com Propiophenone derivatives are utilized in the synthesis of heterocyclic compounds like pyrazoles and chalcones, which are known for their potential therapeutic properties. bloomtechz.com
Role of Cyano Functionality in Chemical Reactivity and Synthetic Strategies
The cyano, or nitrile, group (C≡N) is a highly versatile functional group in organic chemistry, prized for its unique reactivity. nih.govresearchgate.net The presence of a carbon-nitrogen triple bond creates a reactive site that can participate in a multitude of chemical reactions. ebsco.com The nitrile group is electron-withdrawing, which can influence the reactivity of nearby functional groups. It can be hydrolyzed to form amides and subsequently carboxylic acids, effectively serving as a masked carboxylic acid. ebsco.com Nitriles are also key precursors for the synthesis of primary amines and can participate in various cycloaddition reactions to form important carbo- and heterocycles. nih.govebsco.com Moreover, the cyano group can act as a directing group in C-H bond functionalization reactions, allowing for the selective introduction of other functionalities. nih.gov Recent research has even demonstrated the ability to translocate the cyano group within a molecule, offering novel synthetic pathways. nih.gov
Overview of 2'-Cyano-3-phenylpropiophenone within the Broader Chemical Landscape
This compound is an organic compound that incorporates both the propiophenone scaffold and a nitrile functional group. fluorochem.co.ukbldpharm.com This bifunctional nature makes it a subject of interest for synthetic chemists. The molecule's structure consists of a propiophenone backbone with a cyano group attached to the 2'-position of the phenyl ring and a phenyl group at the 3-position of the propanone chain. fluorochem.co.ukbldpharm.com Its systematic IUPAC name is 2-(3-phenylpropanoyl)benzonitrile. americanchemicalsuppliers.com
Below are some of the key chemical properties of this compound:
| Property | Value |
| CAS Number | 898764-06-2 fluorochem.co.ukbldpharm.comabcr.com |
| Molecular Formula | C16H13NO fluorochem.co.ukbldpharm.commolbase.com |
| Molecular Weight | 235.28 g/mol bldpharm.comabcr.com |
The presence of both the ketone and the nitrile functionalities within the same molecule suggests a rich and varied reactivity profile, making it a potentially valuable intermediate for the synthesis of more complex and potentially bioactive molecules. Its structure is a platform for further chemical modifications and explorations.
Structure
3D Structure
Properties
IUPAC Name |
2-(3-phenylpropanoyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c17-12-14-8-4-5-9-15(14)16(18)11-10-13-6-2-1-3-7-13/h1-9H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFEDUKJYCRYKIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70643968 | |
| Record name | 2-(3-Phenylpropanoyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898764-06-2 | |
| Record name | 2-(1-Oxo-3-phenylpropyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898764-06-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Phenylpropanoyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations of Reactions Involving 2 Cyano 3 Phenylpropiophenone
Mechanistic Pathways of Nitrile Reactions Relevant to 2'-Cyano-3-phenylpropiophenone
The following subsections detail the fundamental mechanisms by which the nitrile group undergoes transformation. These reactions are foundational to the synthesis of various derivatives from cyano-containing compounds.
The electrophilic carbon atom of the nitrile group is a prime target for nucleophiles. This interaction initiates a variety of transformative reactions, leading to products such as amines and ketones.
The reduction of nitriles by hydride reagents is a fundamental method for synthesizing primary amines. libretexts.orgopenstax.org Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required, as milder agents such as sodium borohydride (B1222165) are generally ineffective. chemguide.co.uk
The mechanism proceeds through two successive nucleophilic additions of a hydride ion (H⁻) to the nitrile carbon. libretexts.orgjove.com
First Hydride Addition: A hydride ion from LiAlH₄ attacks the electrophilic carbon of the C≡N triple bond. This breaks the pi bond, and the electrons move to the nitrogen, forming an intermediate imine anion. openstax.orgjove.com This anion is stabilized by forming a Lewis acid-base complex with the aluminum species. libretexts.orgopenstax.org
Second Hydride Addition: The intermediate imine anion still possesses a C=N double bond and can accept a second hydride ion. This addition results in the formation of a dianion. openstax.orgjove.com
Protonation: An aqueous or acidic workup is then performed. The dianion is protonated by water to yield the final primary amine product. jove.comchemistrysteps.com
Weaker hydride reagents, such as diisobutylaluminum hydride (DIBAL-H), can be used to achieve a partial reduction, yielding an aldehyde after hydrolysis. chemistrysteps.comwikipedia.org DIBAL-H delivers only one hydride to the nitrile, forming an imine anion-aluminum complex. libretexts.org This intermediate is stable and does not undergo further reduction. Subsequent acidic workup hydrolyzes the imine to an aldehyde. libretexts.orgchemistrysteps.com
| Reagent | Typical Reaction Equivalents | Intermediate | Final Product after Workup |
|---|---|---|---|
| Lithium aluminum hydride (LiAlH₄) | Two | Imine anion, then dianion | Primary amine |
| Diisobutylaluminum hydride (DIBAL-H) | One | Imine anion | Aldehyde |
The reaction of nitriles with Grignard reagents (R-MgX) provides an effective route to synthesize ketones. libretexts.orgjove.com This process involves the formation of a new carbon-carbon bond. jove.com
The mechanism involves the following key steps:
Nucleophilic Addition: The highly polar alkyl-magnesium bond of the Grignard reagent allows the alkyl group to act as a potent nucleophile. jove.com It attacks the electrophilic carbon of the nitrile, leading to the formation of an imine anion salt. masterorganicchemistry.comucalgary.ca This intermediate is stable and does not react further with another molecule of the Grignard reagent. ucalgary.cachemistrysteps.com
Hydrolysis: The addition of aqueous acid in a subsequent workup step first protonates the imine anion to form a neutral imine. jove.comucalgary.ca
Ketone Formation: The imine is then hydrolyzed under the acidic conditions to yield the final ketone product and ammonia. libretexts.orgjove.com
This reaction is synthetically useful because the ketone product is only formed during the aqueous workup, preventing it from reacting with the Grignard reagent. ucalgary.ca
Cyanohydrin formation is a reaction of an aldehyde or ketone with a source of cyanide, not a reaction of the nitrile group itself. jove.com In the context of this compound, this reaction would involve the ketone functional group.
The mechanism is a nucleophilic addition to the carbonyl group:
Nucleophilic Attack: The cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of the ketone. jove.comlibretexts.org This breaks the C=O pi bond, pushing the electrons onto the oxygen and forming a tetrahedral alkoxide ion intermediate. libretexts.orgyoutube.com
Protonation: The resulting alkoxide is a strong base and is subsequently protonated by a proton source, such as hydrogen cyanide (HCN) or a weak acid, to yield the cyanohydrin product. jove.comjove.comlibretexts.org This step also regenerates the cyanide ion catalyst. jove.comjove.com
The reaction is reversible, and the position of the equilibrium depends on the steric and electronic nature of the carbonyl compound. jove.com The use of a cyanide salt (like KCN or NaCN) with a controlled amount of acid is often preferred over using the highly toxic HCN gas directly. libretexts.orgchemistrysteps.com
Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. jove.com Both pathways proceed through an amide intermediate, which is often not isolated. libretexts.orgjove.com
Acid-Catalyzed Hydrolysis:
Protonation: The reaction begins with the protonation of the nitrile nitrogen by a strong acid (e.g., H₃O⁺). This enhances the electrophilicity of the nitrile carbon. libretexts.orgjove.com
Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the activated carbon atom. libretexts.orgjove.com
Tautomerization to Amide: Following a proton transfer, the initial adduct tautomerizes to form a more stable amide intermediate. libretexts.orgchemistrysteps.com
Amide Hydrolysis: The amide is then further hydrolyzed under the acidic conditions to the corresponding carboxylic acid and an ammonium (B1175870) ion. jove.com
Base-Catalyzed Hydrolysis:
Nucleophilic Attack by Hydroxide: The strongly nucleophilic hydroxide ion (OH⁻) directly attacks the electrophilic nitrile carbon. libretexts.orgopenstax.org
Protonation: The resulting anion is protonated by water to form an imidic acid, a tautomer of an amide. libretexts.orgchemistrysteps.com
Tautomerization to Amide: The imidic acid tautomerizes to the amide intermediate. libretexts.orgchemistrysteps.com
Amide Hydrolysis: The amide undergoes further base-catalyzed hydrolysis. A hydroxide ion attacks the carbonyl carbon, ultimately leading to the formation of a carboxylate salt and ammonia. openstax.org A final acidification step is required to obtain the neutral carboxylic acid. commonorganicchemistry.com
| Condition | Reagents | Intermediate | Initial Product |
|---|---|---|---|
| Acidic | Aqueous acid (e.g., H₂SO₄, HCl), heat | Protonated amide | Carboxylic acid & Ammonium ion |
| Basic | Aqueous base (e.g., NaOH, KOH), heat | Amide | Carboxylate salt & Ammonia |
The cyano radical (•CN) is a reactive, open-shell species that can participate in various chemical reactions, particularly in environments like combustion processes or the interstellar medium. wikipedia.orgrsc.org Its formation can occur through processes like the photolysis of hydrogen cyanide. acs.org
Reactions involving the cyano radical often proceed via free-radical chain mechanisms. A key reaction type is hydrogen abstraction from organic substrates. rsc.orgresearchgate.net
Mechanism of Hydrogen Abstraction:
Initiation: A radical initiator can generate the initial cyano radicals.
Propagation: The cyano radical abstracts a hydrogen atom from a substrate (R-H) to form hydrogen cyanide (HCN) and a new alkyl radical (R•). This new radical can then propagate the chain.
Termination: Two radicals combine to form a stable molecule, terminating the chain reaction.
The cyano radical can also add across double or triple bonds in unsaturated hydrocarbons, leading to the formation of larger, more complex nitriles. acs.org The specific products and pathways are highly dependent on the substrate and reaction conditions. acs.org
Nucleophilic Addition Reactions to the Cyano Group
Reaction Mechanisms at the Ketone Moiety of this compound
The ketone functional group in this compound dictates a significant portion of its chemical behavior. The polarity of the carbon-oxygen double bond and the acidity of the protons on the alpha-carbon atom enable a variety of important reactions.
The carbonyl group is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. In carbonyl addition reactions, a nucleophile attacks this carbon, breaking the C-O pi bond and forming a tetrahedral alkoxide intermediate. masterorganicchemistry.com This intermediate is then typically protonated to yield an alcohol.
For this compound, the electrophilicity of the carbonyl carbon is modulated by the attached aromatic rings. The phenyl group adjacent to the carbonyl can participate in resonance, slightly delocalizing the positive charge on the carbonyl carbon. Conversely, the 2'-cyano group on the other aromatic ring acts as an electron-withdrawing group, which would enhance the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles. Common carbon-based nucleophiles that participate in these reactions include Grignard reagents, organolithium compounds, and cyanide ions. khanacademy.org
Ketones that possess a proton on the carbon atom adjacent to the carbonyl group (the α-carbon) can exist in equilibrium with a constitutional isomer known as an enol. masterorganicchemistry.com This equilibrium is a form of tautomerism. The keto form contains a C=O double bond and a C-H bond on the α-carbon, while the enol form contains a C=C double bond and an O-H group. masterorganicchemistry.com
The interconversion between the keto and enol forms is typically slow in neutral media but can be catalyzed by either acid or base. masterorganicchemistry.comlibretexts.org
Base-Catalyzed Mechanism : A base removes a proton from the α-carbon to form a resonance-stabilized intermediate called an enolate ion. Protonation of the oxygen atom in the enolate yields the enol.
Acid-Catalyzed Mechanism : An acid protonates the carbonyl oxygen, making the α-protons more acidic. A weak base (like water) then removes an α-proton to form the enol. libretexts.orgyoutube.com
For most simple ketones, the equilibrium heavily favors the keto tautomer. masterorganicchemistry.com However, the stability of the enol form can be enhanced by factors such as conjugation, intramolecular hydrogen bonding, and aromaticity. masterorganicchemistry.com In the case of this compound, the enol form would benefit from conjugation between the newly formed C=C double bond and the adjacent phenyl ring.
The formation of the enolate ion under basic conditions is a critical step, as the enolate is a powerful carbon nucleophile, with the negative charge shared between the α-carbon and the oxygen atom.
The nucleophilic character of the enolate ion allows it to react with various electrophiles. A classic example is the aldol (B89426) addition, where the enolate attacks the electrophilic carbonyl carbon of another aldehyde or ketone molecule. This reaction forms a new carbon-carbon bond and results in a β-hydroxy ketone or aldehyde.
In the context of this compound, its enolate can act as the nucleophile, attacking an electrophilic partner. The reaction is initiated by the deprotonation of the α-carbon (the carbon between the carbonyl and the phenyl group) to form the enolate. This enolate can then add to an aldehyde or another ketone, followed by protonation to yield the aldol adduct. Subsequent dehydration of this adduct can lead to the formation of an α,β-unsaturated ketone, a product of an aldol condensation reaction.
Radical and Photochemical Reaction Mechanisms of Propiophenones
The absorption of light, particularly UV radiation, can promote propiophenones to an electronically excited state, opening up reaction pathways that are inaccessible under thermal conditions. wikipedia.org These photochemical reactions often proceed through high-energy intermediates and are governed by principles distinct from ground-state chemistry. wikipedia.orgphotobiology.info
The photochemical journey of a ketone like propiophenone (B1677668) begins with the absorption of a photon, which promotes an electron from a non-bonding (n) or π orbital to an antibonding π* orbital, forming a short-lived singlet excited state (S₁). libretexts.org This S₁ state can rapidly undergo intersystem crossing (ISC), a process involving a change in electron spin, to form a more stable and longer-lived triplet excited state (T₁). wikipedia.org
This triplet state has two unpaired electrons with parallel spins and can be depicted as a diradical, making it highly reactive. msu.edu The reactivity of triplet ketones is influenced by their electronic configuration (n,π* vs. π,π) and energy. Phenyl alkyl ketones, such as propiophenone, typically have n,π lowest triplet states, which are known for their ability to abstract hydrogen atoms from suitable donors. cdnsciencepub.com
The primary decay pathways for the triplet ketone include:
Phosphorescence : Radiative decay from the triplet state back to the singlet ground state (S₀), which is a slow process. wikipedia.org
Intersystem Crossing to S₀ : Non-radiative decay to the ground state.
Chemical Reaction : The triplet state can engage in various chemical reactions before it decays, such as hydrogen abstraction or cleavage processes.
Quenching : Collisional energy transfer to another molecule, returning the ketone to its ground state. msu.edu
| Ketone | Triplet Energy (kcal/mol) | Triplet Lifetime | Reference |
|---|---|---|---|
| Acetophenone (B1666503) | ~74 | Varies with solvent | cdnsciencepub.com |
| Propiophenone | ~74 | Varies with solvent | cdnsciencepub.com |
| Benzophenone | ~69 | Varies with solvent | cdnsciencepub.comchempedia.info |
| Xanthone | ~74 | 22 ns (cyclohexane) to 17.2 µs (1:1 water-acetonitrile) | cdnsciencepub.com |
| Anthracene | ~42 | - | rsc.org |
One of the most characteristic photochemical reactions of ketones, particularly those in the triplet state, is alpha-cleavage, also known as the Norrish Type I reaction. msu.edu This process involves the homolytic cleavage of the carbon-carbon bond adjacent to the carbonyl group. wikipedia.org This bond breaking results in the formation of a pair of radicals.
For an unsymmetrical ketone like this compound, there are two possible α-bonds that can cleave:
Cleavage of the bond between the carbonyl carbon and the ethyl-phenyl group, yielding a benzoyl radical and a substituted alkyl radical.
Cleavage of the bond between the carbonyl carbon and the cyanophenyl group, yielding a substituted acyl radical and a phenyl radical.
The efficiency and pathway of α-cleavage are influenced by the stability of the radicals formed. For example, in the mass spectrum of butyrophenone, a close analog, α-cleavage predominantly involves the loss of the propyl radical to form a stable benzoyl cation (m/z = 105). study.comlibretexts.org In a photochemical context, the resulting radical pair can undergo several subsequent reactions, including decarbonylation, recombination to form the starting ketone or an isomer, or disproportionation.
Intramolecular Electron Transfer Phenomena
Intramolecular electron transfer (ET) or intramolecular charge transfer (ICT) is a fundamental photochemical process wherein an electron redistributes from an electron-donating (D) portion of a molecule to an electron-accepting (A) portion upon photoexcitation. This phenomenon is contingent on the electronic coupling between the D and A moieties, typically facilitated by a π-conjugated system. Molecules capable of ICT are of significant interest for their applications in materials science, photovoltaics, and as fluorescent probes.
The structure of this compound contains the necessary components for ICT. The phenyl and benzoyl rings can act as electron-donating groups, while the cyano (-CN) and ketone (C=O) functionalities are potent electron-withdrawing groups. Upon absorption of light, it is plausible that an electron is promoted from a π-orbital primarily located on the phenyl groups to a π*-orbital associated with the cyano and ketone groups.
Key structural features facilitating this process include:
Electron Donor (D): The phenyl and benzoyl aromatic rings.
Electron Acceptor (A): The cyano group, known for its strong electron-withdrawing nature, and the carbonyl group of the ketone.
π-Conjugated System: The propiophenone backbone allows for electronic communication between the donor and acceptor moieties.
In many donor-acceptor molecules, the efficiency of ICT is highly dependent on the molecular geometry. A phenomenon known as Twisted Intramolecular Charge Transfer (TICT) can occur, where, following initial excitation, the donor and acceptor groups rotate around a single bond. This rotation leads to a decoupling of their π-systems, which stabilizes the charge-separated state. While specific studies on this compound are not prevalent, the potential for rotational freedom around the bonds connecting the phenyl rings and the propanone backbone suggests that TICT states could be accessible.
Table 1: Donor-Acceptor Moieties in this compound for Potential ICT
| Molecular Component | Function | Role in ICT |
| Phenyl Group | Aromatic Ring | Electron Donor |
| Benzoyl Group | Aromatic Ring with Carbonyl | Electron Donor / Part of Conjugated System |
| Cyano Group (-CN) | Nitrile | Strong Electron Acceptor |
| Ketone Group (C=O) | Carbonyl | Electron Acceptor |
Palladium-Catalyzed Reaction Mechanisms Tolerating Cyano and Ketone Groups
Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis. However, the presence of certain functional groups on the substrates can pose significant challenges. Both cyano (nitrile) and ketone groups can interact with the palladium catalyst, but the cyano group is particularly problematic due to its strong coordinating ability.
The primary challenge with nitrile-containing substrates is catalyst poisoning. The lone pair of electrons on the nitrogen atom of the cyano group can coordinate strongly to the palladium center. This coordination can lead to the formation of stable, inactive palladium-cyanide complexes, effectively removing the catalyst from the desired catalytic cycle. acs.orgacs.orgst-andrews.ac.uknih.govresearchgate.net Studies have shown that excess cyanide can disrupt every key step of a typical cross-coupling cycle, including oxidative addition, transmetalation, and reductive elimination, by forming inactive species like [(CN)4Pd]2-. acs.orgacs.orgst-andrews.ac.uknih.gov
Modern advancements in catalyst design have led to the development of systems that exhibit greater tolerance to such functional groups. Key strategies include:
Ligand Design: The use of bulky, electron-rich phosphine ligands (e.g., biarylphosphines) or N-heterocyclic carbenes (NHCs) can shield the palladium center. These ligands form stable and reactive complexes with palladium, reducing the propensity for the cyano group of the substrate to bind and deactivate the catalyst.
Reaction Conditions: Careful control of reaction conditions, such as temperature, solvent, and the nature of the base, can minimize catalyst deactivation. For instance, some procedures are specifically designed to operate under milder, less basic conditions to accommodate sensitive groups like ketones and esters. berkeley.edu
The ketone group is generally considered more "innocent" or tolerant in palladium catalysis compared to the cyano group. It is less likely to cause direct catalyst deactivation. However, under strongly basic conditions often employed in cross-coupling, ketones can undergo side reactions such as aldol condensation or other enolate-based transformations. Therefore, palladium-catalyzed methods that operate under neutral or mildly basic conditions are advantageous when working with ketone-bearing substrates like this compound. berkeley.edu
Several palladium-catalyzed reactions have been successfully applied to substrates containing both ketone and nitrile functionalities, including C-H activation and carbopalladation processes for the synthesis of ketones. frontiersin.orgnih.govnih.gov The success of these reactions relies on a finely tuned catalytic system where the desired reaction pathway is significantly faster than the pathways leading to catalyst inhibition or substrate degradation.
Table 2: Strategies to Mitigate Functional Group Interference in Palladium Catalysis
| Functional Group | Potential Issue | Mechanistic Solution |
| Cyano (-CN) | Catalyst poisoning via coordination to Pd center. Formation of inactive [(CN)xPd]n- complexes. acs.orgacs.orgnih.gov | Use of bulky, electron-rich ligands (e.g., phosphines, NHCs) to prevent substrate coordination. berkeley.edu |
| Disruption of oxidative addition or reductive elimination steps. st-andrews.ac.uk | Precise control of cyanide concentration and reaction conditions. | |
| Ketone (C=O) | Enolate formation under basic conditions leading to side reactions (e.g., aldol). | Use of milder bases or reaction conditions that do not promote enolization. berkeley.edu |
| Potential for β-hydride elimination if α-protons are present. | Ligand choice to disfavor β-hydride elimination pathways. |
Hydrogen Transfer Chemistry and Borrowing Hydrogen Methodologies Applicable to Ketones
Hydrogen transfer reactions represent a broad class of processes where hydrogen is transferred from a donor molecule to an acceptor molecule, often mediated by a metal catalyst. A particularly elegant and atom-economical subset of this field is the "borrowing hydrogen" (BH) or "hydrogen autotransfer" methodology. nih.gov This strategy allows alcohols, which are typically poor electrophiles, to be used as alkylating agents for nucleophiles, with water being the only byproduct. acs.org
The ketone functionality within this compound makes it an ideal candidate for transformations employing hydrogen transfer chemistry, particularly as a nucleophilic partner in BH reactions. The general mechanism for the α-alkylation of a ketone via the BH principle involves three key steps: acs.org
Dehydrogenation: A transition metal catalyst (commonly based on Ru, Ir, or Mn) reversibly oxidizes a primary or secondary alcohol (the alkylating agent) to the corresponding aldehyde or ketone by removing two hydrogen atoms. acs.orgnih.govacs.orgnih.govresearchgate.net These hydrogen atoms are temporarily stored by the metal catalyst, typically forming a metal-hydride species.
Condensation: The in situ-generated aldehyde/ketone undergoes a base-catalyzed condensation reaction (e.g., aldol condensation) with the enolate of another ketone (in this case, derived from this compound). This step forms a new C-C bond and typically results in an α,β-unsaturated ketone intermediate after dehydration.
Hydrogenation: The metal-hydride species, which "borrowed" the hydrogen in the first step, now acts as a reducing agent. It hydrogenates the double bond of the α,β-unsaturated intermediate, delivering the hydrogen back to the molecule and regenerating the active metal catalyst for the next cycle.
This methodology could be applied to this compound for the synthesis of more complex structures. For example, reacting it with a simple alcohol like benzyl alcohol in the presence of a suitable catalyst and base could lead to α-benzylation of the ketone. The process is highly versatile, and various transition metals, including both precious (Ru, Ir, Rh, Pd) and non-precious (Fe, Co, Mn, Ni), have been developed as catalysts for the α-alkylation of ketones with alcohols. acs.orgnih.govresearchgate.net
Table 3: Common Catalysts and Transformations in Borrowing Hydrogen Chemistry for Ketones
| Catalyst Family | Typical Metal Center | Transformation | Example Reaction |
| Pincer Complexes | Ru, Ir, Mn | α-Alkylation of ketones | Ketone + Primary Alcohol → α-Alkylated Ketone acs.orgresearchgate.net |
| Cp* Complexes | Ir, Rh | Asymmetric transfer hydrogenation | Prochiral Ketone → Chiral Secondary Alcohol nih.gov |
| NHC Complexes | Ru, Ir | β-Alkylation of secondary alcohols | Secondary Alcohol + Primary Alcohol → α-Substituted Ketone bohrium.com |
| Diamine/Diphosphine Complexes | Ru | Enantioconvergent alkylation | Ketone + Racemic Secondary Alcohol → Enantioenriched β-Substituted Ketone rsc.orgresearchgate.net |
Spectroscopic and Structural Characterization of 2 Cyano 3 Phenylpropiophenone
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.
Proton NMR (¹H NMR) Analysis
A ¹H NMR spectrum of 2'-Cyano-3-phenylpropiophenone would be expected to show distinct signals for the protons on the two aromatic rings and the aliphatic chain. The integration of these signals would correspond to the number of protons in each unique chemical environment. The splitting patterns (singlet, doublet, triplet, multiplet) would provide information about neighboring protons.
Carbon NMR (¹³C NMR) Analysis
The ¹³C NMR spectrum would display a signal for each unique carbon atom in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon. For instance, the carbonyl carbon (C=O) would appear at a significantly downfield shift, while the nitrile carbon (C≡N) would also have a characteristic chemical shift. The aromatic carbons would appear in a distinct region of the spectrum.
Advanced NMR Techniques (e.g., FT-NMR, Stochastic Resonance NMR)
Modern NMR experiments are typically conducted using Fourier Transform (FT) techniques, which enhance sensitivity and allow for the rapid acquisition of data. Advanced techniques such as 2D NMR (e.g., COSY, HSQC, HMBC) would be invaluable in definitively assigning all proton and carbon signals and confirming the connectivity of the molecular structure. Information regarding the application of Stochastic Resonance NMR to this specific compound is not available.
Vibrational Spectroscopy (IR) for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, characteristic absorption bands would be expected for:
The carbonyl (C=O) stretching vibration of the ketone.
The nitrile (C≡N) stretching vibration.
C-H stretching vibrations from the aromatic rings and the aliphatic chain.
C=C stretching vibrations within the aromatic rings.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of conjugated systems, such as the phenyl and benzoyl groups in this compound, would be expected to give rise to characteristic absorption bands in the UV-Vis spectrum, likely corresponding to π→π* transitions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and providing information about its structure through fragmentation patterns. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would be expected to show characteristic losses of fragments related to the phenyl, carbonyl, and cyano groups. The exact mass of the molecular ion can be used to confirm the elemental composition of the molecule. The calculated molecular weight for C₁₆H₁₃NO is approximately 235.28 g/mol .
X-ray Diffraction for Solid-State Structure Determination
As of the current date, there are no published crystallographic reports for this compound in prominent structural databases such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD). Therefore, crucial information that would be derived from an X-ray diffraction study is not available. This includes:
Crystal System and Space Group: The fundamental symmetry properties of the crystal lattice.
Unit Cell Dimensions: The precise lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Molecular Conformation: The exact three-dimensional shape of the molecule in the solid state, including the torsion angles between the phenyl rings and the propiophenone (B1677668) backbone.
Intermolecular Interactions: The presence and geometry of any hydrogen bonds, π-π stacking, or other non-covalent interactions that stabilize the crystal packing.
Without this experimental data, a definitive analysis of the solid-state structure of this compound cannot be provided.
Correlation of Spectroscopic Data with Molecular Structure
While general spectroscopic features can be predicted for this compound based on its known chemical structure, a detailed correlation with an experimentally determined solid-state structure is not possible due to the lack of X-ray diffraction data.
A hypothetical correlation would involve:
¹H and ¹³C NMR Spectroscopy: The chemical shifts and coupling constants of the protons and carbons would be influenced by the molecule's conformation. For instance, the dihedral angle between the cyano-substituted phenyl ring and the carbonyl group would affect the electronic environment of nearby atoms, which could be compared with the angles observed in a crystal structure.
Infrared (IR) Spectroscopy: The vibrational frequencies of key functional groups, particularly the nitrile (-C≡N) and carbonyl (C=O) stretching frequencies, would be sensitive to their participation in intermolecular interactions within the crystal lattice. For example, hydrogen bonding to the carbonyl oxygen would typically shift its stretching frequency to a lower wavenumber.
Mass Spectrometry (MS): While primarily providing information about the compound's mass and fragmentation pattern, this data is not directly correlated with the solid-state structure.
In the absence of a reference crystal structure, any discussion on the correlation between spectroscopic data and the three-dimensional molecular arrangement remains speculative.
Computational Chemistry Approaches to 2 Cyano 3 Phenylpropiophenone
Ab Initio and Density Functional Theory (DFT) Calculations
Ab initio and Density Functional Theory (DFT) are two of the most prominent quantum mechanical methods used to study molecular systems. Ab initio methods are based on first principles, using only the fundamental constants of nature, while DFT calculates the electronic structure of a molecule based on its electron density. aps.org DFT, in particular, has become a widely used tool in computational chemistry due to its favorable balance of accuracy and computational cost.
For molecules similar to 2'-Cyano-3-phenylpropiophenone, such as other cyano-substituted compounds, DFT calculations have been effectively used to determine various properties. For instance, in a study of 2-cyano-3-[4-(diphenylamino)phenyl]acrylic acid, the DFT method (B3LYP) with the 6-31+G** basis set was employed to calculate the dipole moment (μ), polarizability (α₀), anisotropy of the polarizability (Δα), and first hyperpolarizability (β₀). researchgate.net Such calculations provide valuable information about the molecule's electronic properties and its potential for applications in nonlinear optics. researchgate.net
Prediction of Reaction Paths and Transition States
A significant application of ab initio and DFT calculations is the elucidation of chemical reaction mechanisms. By mapping the potential energy surface of a reaction, these methods can identify the most probable reaction pathways, locate transition state structures, and calculate activation energies. This information is crucial for understanding reaction kinetics and selectivity.
The prediction of reaction mechanisms is a challenging task due to the vastness of chemical space. rsc.org However, computational approaches that combine chemical theory and heuristics can efficiently search for plausible reaction paths. rsc.org These methods often involve generating a network of possible reactions and then using quantum chemical calculations to determine the most energetically favorable pathway. rsc.org For a molecule like this compound, these calculations could be used, for example, to investigate the mechanisms of its synthesis or its potential degradation pathways. By understanding the transition states involved in these processes, reaction conditions can be optimized to favor the desired products.
Characterization of Collision Complexes and Intermediates
In the course of a chemical reaction, short-lived species such as collision complexes and reaction intermediates are often formed. A collision complex is a transient association of reactant molecules, while a reaction intermediate is a relatively more stable species that is formed in one step and consumed in a subsequent step. The characterization of these fleeting species is experimentally challenging but can be effectively achieved through computational methods.
Molecular Dynamics Simulations for Conformational Analysis
While quantum mechanical methods are excellent for studying the electronic structure and reactivity of molecules, they are often computationally too expensive for exploring the vast conformational space of flexible molecules. Molecular dynamics (MD) simulations, which use classical mechanics to simulate the motion of atoms over time, are a powerful tool for this purpose.
For a molecule like this compound, which possesses several rotatable bonds, MD simulations can be used to explore its different possible three-dimensional arrangements (conformers) and their relative energies. This conformational analysis is important because the biological activity and physical properties of a molecule are often dependent on its specific conformation. By simulating the molecule's behavior in different environments, such as in a solvent or interacting with a biological target, MD can provide insights into its flexibility and preferred shapes.
Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies are a key component of modern drug discovery and materials science. QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity or a particular physical property.
To develop a QSAR model for derivatives of this compound, a set of analogues would first be synthesized. Their biological activity (e.g., enzyme inhibition, receptor binding) would then be measured experimentally. A wide range of molecular descriptors, which are numerical representations of the molecules' structural and physicochemical properties, would be calculated for each derivative. These descriptors can include constitutional, topological, electrostatic, and quantum chemical parameters. Finally, statistical methods such as multiple linear regression or machine learning algorithms are used to build a model that correlates the descriptors with the observed activity.
Such a QSAR model could then be used to predict the activity of new, unsynthesized derivatives of this compound, thereby prioritizing the synthesis of the most promising candidates and accelerating the discovery process.
Theoretical Studies of Cyano Radical Reactions (General Relevance)
The cyano group (-C≡N) is a key functional group in this compound. Theoretical studies on the reactions of the cyano radical (•CN) and other cyano-containing species are therefore of general relevance to understanding the chemical behavior of this compound.
Computational studies have been used to investigate the reactivity of cyano radicals in various chemical environments, including combustion and atmospheric chemistry. These studies often employ high-level ab initio and DFT methods to calculate reaction rate constants and to elucidate the mechanisms of reactions involving the formation and consumption of cyano species. This fundamental knowledge can be valuable in predicting the potential reactivity of the cyano group in this compound in different chemical contexts.
Chemical Transformations and Reactivity of 2 Cyano 3 Phenylpropiophenone
Reductions of the Ketone and Nitrile Functionalities
The ketone and nitrile groups in 2'-Cyano-3-phenylpropiophenone can be selectively or fully reduced to yield different products. The choice of reducing agent and reaction conditions determines the outcome of the reduction.
Selective reduction of the ketone functionality in the presence of the nitrile group can be achieved using milder reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for the reduction of ketones to secondary alcohols. masterorganicchemistry.comumass.eduyoutube.comyoutube.com It is generally selective for aldehydes and ketones over less reactive functional groups like nitriles and esters under standard conditions. masterorganicchemistry.com The reaction of this compound with NaBH₄ would be expected to yield 2-(1-hydroxy-3-phenylpropyl)benzonitrile.
Conversely, the selective reduction of the nitrile group to a primary amine can be accomplished through catalytic hydrogenation. nih.govtcichemicals.com Catalysts such as platinum, palladium, or nickel are often employed for this transformation. tcichemicals.com Under these conditions, the ketone group may also be reduced, leading to the formation of an amino alcohol. However, specific catalysts and conditions can be optimized to favor the reduction of the nitrile. For instance, electrocatalytic hydrogenation using a proton-exchange membrane (PEM) reactor has been shown to reduce cyanoarenes to benzylamines. nih.gov
For the complete reduction of both the ketone and nitrile functionalities, a strong reducing agent like lithium aluminum hydride (LiAlH₄) would typically be required. This would result in the formation of 2-(aminomethyl)phenyl)(phenyl)methanol.
| Functional Group Targeted | Reagent | Expected Product |
|---|---|---|
| Ketone | Sodium borohydride (NaBH₄) | 2-(1-hydroxy-3-phenylpropyl)benzonitrile |
| Nitrile | Catalytic Hydrogenation (e.g., H₂/Pd) | 2-(3-phenylpropyl)benzylamine (potential for ketone reduction as well) |
| Both Ketone and Nitrile | Lithium aluminum hydride (LiAlH₄) | 2-(aminomethyl)phenyl)(phenyl)methanol |
Formation of Derivatives via Condensation Reactions
The propiophenone (B1677668) core of this compound possesses an active methylene (B1212753) group (the CH₂ group adjacent to the carbonyl and the phenyl ring) that can participate in condensation reactions. One such important reaction is the Knoevenagel condensation. nih.govnih.govrsc.orgtue.nl This reaction typically involves the condensation of an active methylene compound with an aldehyde or ketone in the presence of a basic catalyst, such as piperidine (B6355638) or an ammonium (B1175870) salt. nih.govtue.nl
In the context of this compound, the active methylene group can react with various aldehydes. For example, condensation with benzaldehyde (B42025) in the presence of a base would lead to the formation of an α,β-unsaturated ketone derivative, specifically 2'-cyano-2-benzylidene-3-phenylpropiophenone. This reaction proceeds through the deprotonation of the active methylene group to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the final condensed product.
| Reactant | Catalyst | Product |
|---|---|---|
| Benzaldehyde | Piperidine or other basic catalyst | 2'-cyano-2-benzylidene-3-phenylpropiophenone |
Cyclization and Annulation Reactions Involving the Propiophenone Core
The structure of this compound provides a scaffold for various cyclization and annulation reactions to form polycyclic aromatic compounds and other cyclic derivatives.
Substituted 2-phenylbenzonitriles are known precursors for the synthesis of fluorenones. nih.gov While this compound is not a direct 2-phenylbenzonitrile, it can be envisioned that through a series of reactions involving intramolecular cyclization and subsequent aromatization, it could lead to fluorenone derivatives. Palladium-catalyzed C-H functionalization cascades have been reported for the synthesis of fluorenones from benzaldehydes and aryl iodides, highlighting the potential for such intramolecular cyclizations in related systems. researchgate.netsci-hub.se
The synthesis of phenanthrenes can be achieved through various methods, including the Pschorr cyclization. wikipedia.orgresearchgate.netresearchgate.netdbpedia.org This reaction involves the intramolecular cyclization of a diazonium salt derived from a 2-aminostilbene or a related compound. wikipedia.orgdbpedia.org To utilize this compound for phenanthrene (B1679779) synthesis, it would first need to be converted to a suitable precursor, such as a 2-amino-β-phenylpropiophenone derivative, which could then undergo diazotization and copper-catalyzed cyclization.
The α,β-unsaturated ketone moiety that can be formed from this compound via condensation reactions (as discussed in section 6.2) is a suitable substrate for cyclopropanation reactions. The Simmons-Smith reaction, which utilizes a zinc-copper couple and diiodomethane, is a classic method for the cyclopropanation of alkenes, including α,β-unsaturated ketones. nrochemistry.comorganicreactions.orgwikipedia.orgnih.govresearchgate.net This reaction is stereospecific and tolerant of various functional groups. nrochemistry.comorganicreactions.org
Another powerful method for cyclopropanation is the Corey-Chaykovsky reaction, which involves the reaction of a sulfur ylide with an enone. rsc.orgorganic-chemistry.orgorganic-chemistry.orgwikipedia.orgalfa-chemistry.com This reaction typically proceeds via a 1,4-addition followed by ring closure to yield the cyclopropane (B1198618) derivative. organic-chemistry.org The choice between the Simmons-Smith and Corey-Chaykovsky reactions can offer different stereochemical outcomes and functional group compatibility.
Functional Group Interconversions of the Cyano Group
The cyano group in this compound is a versatile functional group that can be converted into several other important functionalities.
One of the most common transformations of a nitrile is its hydrolysis to a primary amide or a carboxylic acid. chegg.com Acid- or base-catalyzed hydrolysis of this compound would initially yield 2-(3-phenylpropanoyl)benzamide. researchgate.net Under more vigorous conditions, further hydrolysis of the amide would lead to the formation of 2-(3-phenylpropanoyl)benzoic acid.
The Ritter reaction provides another pathway for the transformation of the cyano group. wikipedia.orgorganic-chemistry.orgmissouri.edunih.govresearchgate.net This reaction involves the reaction of a nitrile with a carbocation source, typically a tertiary alcohol or an alkene in the presence of a strong acid, to form an N-alkyl amide. wikipedia.orgorganic-chemistry.org For this compound, reaction with a suitable carbocation precursor would result in the formation of an N-substituted 2-(3-phenylpropanoyl)benzamide derivative.
Furthermore, the cyano group can participate in cyclization reactions to form heterocyclic systems. For example, 2-acylbenzonitriles can be precursors for the synthesis of quinazolinones.
| Reaction Type | Reagents | Product |
|---|---|---|
| Hydrolysis (partial) | H₂O, H⁺ or OH⁻ (mild conditions) | 2-(3-phenylpropanoyl)benzamide |
| Hydrolysis (complete) | H₂O, H⁺ or OH⁻ (strong conditions) | 2-(3-phenylpropanoyl)benzoic acid |
| Ritter Reaction | R⁺ source (e.g., t-BuOH/H₂SO₄) | N-tert-butyl-2-(3-phenylpropanoyl)benzamide |
Reactivity with Organometallic Reagents
Grignard reagents (R-MgX) are potent nucleophiles that can react with both the ketone and nitrile functional groups of this compound. The ketone carbonyl is highly susceptible to nucleophilic attack by Grignard reagents, leading to the formation of a tertiary alcohol after an aqueous workup. nih.gov This is a standard 1,2-addition to the carbonyl group. researchgate.net
The nitrile group can also react with Grignard reagents. The initial addition forms an imine salt, which upon hydrolysis, yields a new ketone. Given the presence of two reactive sites, the reaction of this compound with a Grignard reagent could potentially lead to a mixture of products, including the tertiary alcohol (from ketone addition) and a new ketone (from nitrile addition and hydrolysis). The selectivity of the reaction can be influenced by the specific Grignard reagent used and the reaction conditions. nih.gov
Potential Grignard Reactions
| Functional Group | Reagents | Product (after hydrolysis) |
|---|---|---|
| Ketone | 1. R-MgX, 2. H₃O⁺ | 1-(2-cyanophenyl)-1-R-3-phenylpropan-1-ol |
Nickel-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While the specific application to this compound is not detailed in the provided context, the presence of an aryl system allows for potential participation in such reactions. For instance, if a halogen were present on the phenyl ring, a nickel-catalyzed Suzuki-Miyaura coupling with an arylboronic acid could be employed to form a biaryl structure. researchgate.net
Modern nickel catalysis is known for its ability to tolerate a wide range of functional groups, including ketones and nitriles. researchgate.net For example, nickel catalysts like [NiCl₂(dppp)] have been used for the cross-coupling of phenols with arylboronic acids, a reaction compatible with cyano and ketone groups. researchgate.net Furthermore, nickel-catalyzed reductive cross-electrophile coupling reactions have been developed for alkyl electrophiles bearing an α-cyano group, demonstrating the compatibility of nickel catalysis with this functionality. nih.govnih.gov These methodologies suggest that functionalization of the aromatic core or the alkyl chain of this compound via nickel-catalyzed cross-coupling is a feasible synthetic strategy. beilstein-journals.orgorganic-chemistry.org
Photochemical Transformations and Their Products
The propiophenone portion of the molecule is a well-known chromophore that can absorb UV radiation. Upon absorption of light, the ketone can be excited to a singlet state, which can then undergo intersystem crossing to a more stable triplet state. The subsequent photochemical reactions of this excited state are a subject of interest.
While specific studies on this compound were not found, the photochemistry of structurally related compounds provides insight. For instance, the photochemistry of cyamemazine, a compound containing a 2-cyano-phenothiazine moiety, has been investigated. nih.gov In that system, the excited triplet state was observed, and its reactions with various quenching agents were measured. nih.gov The presence of a cyano group can influence the photophysical properties, such as fluorescence quantum yield. nih.gov
For a propiophenone derivative, typical photochemical reactions include Norrish Type I and Type II processes.
Norrish Type I cleavage would involve the homolytic cleavage of the bond between the carbonyl carbon and the adjacent carbon, forming two radical intermediates.
Norrish Type II reaction would involve intramolecular hydrogen abstraction from the γ-carbon of the propyl chain by the excited carbonyl oxygen, leading to the formation of a biradical intermediate. This can then lead to cleavage (forming an enol and an alkene) or cyclization (forming a cyclobutanol (B46151) derivative).
The specific products formed would depend on the reaction conditions, such as the solvent and the presence of other reactive species.
Synthesis and Study of Derivatives and Analogues of 2 Cyano 3 Phenylpropiophenone
Structural Modifications of the Phenyl Rings
Alterations to the aromatic rings of the core structure are a primary strategy for creating derivatives. These changes can influence the electronic properties and steric profile of the molecule.
Halogenation and Alkyl Substitutions
The introduction of halogen atoms and alkyl groups to the phenyl rings has been extensively studied in analogues such as 2-cyano-3-phenyl-2-propenoates. The synthesis of these compounds is often achieved through the piperidine-catalyzed Knoevenagel condensation of ring-substituted benzaldehydes with a cyanoacetate (B8463686) ester. nih.govchemrxiv.orgchemrxiv.org
A wide array of substitutions has been explored, including:
Halogenation : Chloro (Cl), Bromo (Br), and Fluoro (F) substituents have been introduced at various positions on the phenyl ring. Examples include single substitutions (2-Br, 3-Br, 4-Br, 2-Cl, 3-Cl, 4-Cl, 2-F, 3-F, 4-F) and multiple substitutions (2,3-dichloro, 2,4-dichloro, 2,6-dichloro, 3,4-dichloro, 2,4-difluoro, 3-chloro-2,6-difluoro, 2,4,6-trifluoro, 3,4,5-trifluoro, 2,3,5,6-tetrafluoro, and 2,3,4,5,6-pentafluoro). nih.govchemrxiv.orgchemrxiv.org
Mixed Substitutions : Derivatives combining halogens with alkoxy groups, such as 3-bromo-4,5-dimethoxy, 5-bromo-2,3-dimethoxy, and 3-chloro-2,6-difluoro, have also been synthesized. nih.govchemrxiv.org
Alkyl and Other Groups : Methoxy and acetyl groups have been added, resulting in compounds like 2,3,4-trimethoxy, 2,4,5-trimethoxy, and 2-acetyl derivatives. nih.govchemrxiv.org
These syntheses demonstrate the versatility of the Knoevenagel condensation for creating a library of phenyl-ring-substituted analogues. chemrxiv.orgchemrxiv.org
Table 1: Examples of Halogenated and Alkyl-Substituted 2-Cyano-3-phenyl-2-propenoate Analogues
| Substituent (R) on Phenyl Ring | Compound Type |
|---|---|
| 2-Bromo, 3-Bromo, 4-Bromo | Monobromo-substituted |
| 2-Chloro, 3-Chloro, 4-Chloro | Monochloro-substituted |
| 2-Fluoro, 3-Fluoro, 4-Fluoro | Monofluoro-substituted |
| 2,4-Dichloro, 2,6-Dichloro | Dichloro-substituted |
| 2,4,6-Trifluoro, 3,4,5-Trifluoro | Trifluoro-substituted |
| 2,3,4,5,6-Pentafluoro | Pentafluoro-substituted |
| 3-Bromo-4,5-dimethoxy | Bromo-dimethoxy-substituted |
| 2,3,4-Trimethoxy | Trimethoxy-substituted |
Incorporation of Additional Aromatic Systems (e.g., Fluorenylidene)
The core structure can be expanded by incorporating larger or different aromatic and heterocyclic systems. This approach creates more complex molecules with potentially distinct properties. Research has focused on integrating heterocyclic rings like pyrazole (B372694) and thiophene (B33073). mdpi.commdpi.com
For instance, the compound 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide was synthesized in a 90% yield. mdpi.com The synthesis involved the condensation of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde and 2-cyanoacetamide (B1669375) in boiling ethanol (B145695) with piperidine (B6355638) as a catalyst. mdpi.com This demonstrates the successful incorporation of both a thiophene and a pyrazole ring system into a cyano-containing backbone, creating a complex heterocyclic analogue. mdpi.com The synthesis of various other pyrazole and thiophene derivatives has been a subject of interest in creating novel chemical entities. mdpi.comresearchgate.netekb.egresearchgate.net
Modifications of the Propiophenone (B1677668) Backbone
Altering the three-carbon chain of the propiophenone backbone is another key synthetic strategy.
Alpha- and Beta-Substitutions (e.g., Bromination)
The halogenation of carbons alpha (α) to a ketone is a well-established reaction. wikipedia.org This reaction can proceed in either acidic or basic conditions. wikipedia.org In the context of propiophenone and its derivatives, α-bromination can be achieved using various brominating agents. For example, pyridine (B92270) hydrobromide perbromide has been used for the bromination of acetophenone (B1666503) derivatives. nih.gov The reaction involves the formation of an enol or enolate intermediate, which then acts as a nucleophile to attack the halogen. masterorganicchemistry.com For unsymmetrical ketones, halogenation in an acidic medium typically results in the substitution at the more substituted carbon. wikipedia.org
While direct bromination of the 2'-Cyano-3-phenylpropiophenone backbone is not detailed in the provided sources, the principles of ketone halogenation are fundamental in organic chemistry. wikipedia.orgmasterorganicchemistry.com The synthesis of α-bromo ketones is a valuable transformation, creating intermediates for further reactions. organic-chemistry.org Similarly, methods for preparing β-bromoketones from precursors like cyclopropanols have also been developed. organic-chemistry.org
Alkynyl Derivatives
The introduction of an alkyne (carbon-carbon triple bond) into the molecular structure represents a significant modification. The synthesis of alkynyl derivatives of related structures, such as pyrroles, has been explored. For example, substituted acylethynylpyrroles can be reacted with malononitrile (B47326) to create new cyano-containing compounds. researchgate.net While specific alkynyl derivatives of this compound were not found, the synthesis of molecules containing both cyano and alkynyl groups is an active area of research for creating diverse chemical scaffolds.
Alterations to the Cyano Group's Position or Environment
The position and electronic environment of the cyano (-C≡N) group are critical to a molecule's properties. The nitrile group is strongly electron-withdrawing and can influence the reactivity of the entire molecule. nih.gov
Studies on various classes of compounds show that altering the cyano group's position on an aromatic ring can significantly impact the molecule's activity. For instance, in a series of perampanel (B3395873) derivatives, the position of the cyano group was found to determine the inhibitory efficacy. nih.gov Similarly, comparing isomers like 2-, 3-, and 4-cyanopyridines shows differences in their reactions, such as in C-CN bond activation by nickel complexes. acs.org
The electronic environment surrounding the cyano group can be modulated by adding adjacent electron-withdrawing groups, which can enhance the electrophilic nature of the nitrile's carbon atom. nih.gov This principle is used in the design of various functional molecules. While specific studies on isomers of this compound with the cyano group at the 3' or 4' position were not identified in the search results, the established importance of the cyano group's location in other aromatic nitriles suggests that such modifications would substantially alter the compound's chemical behavior. nih.govacs.orgtaylorandfrancis.com
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| 2-Cyano-3-phenyl-2-propenoates |
| Octyl cyanoacetate |
| Isopropyl cyanoacetate |
| 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide |
| 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde |
| 2-Cyanoacetamide |
| Pyridine hydrobromide perbromide |
| 4-Chloro-α-bromo-acetophenone |
| 4-Chloroacetophenone |
| Perampanel |
| 2-Cyanopyridine |
| 3-Cyanopyridine |
| 4-Cyanopyridine |
| Malononitrile |
| Piperidine |
| Ethanol |
Isomeric Cyano-Phenyl-Ketone Structures
The structural framework of this compound, a β-cyano ketone, is part of a larger class of isomeric cyano-phenyl-ketones. The synthesis and study of these isomers, which differ in the relative positions of the cyano, phenyl, and ketone functionalities, rely on a variety of synthetic methodologies. The most prominent methods involve conjugate additions, reactions of bifunctional aromatics, and classical condensation reactions.
A primary route to β-cyano ketones is the Michael addition (or conjugate addition) of a cyanide source to an α,β-unsaturated ketone, such as a chalcone (B49325) derivative. wikipedia.orgmasterorganicchemistry.com This reaction establishes the characteristic 1,3-relationship between the carbonyl and cyano groups. oregonstate.edu The starting α,β-unsaturated ketones are themselves readily prepared, often through aldol (B89426) condensation. The conjugate addition of cyanide is generally favored because cyanide acts as a "soft" nucleophile, preferentially attacking the "softer" electrophilic β-carbon of the unsaturated system. masterorganicchemistry.comoregonstate.edu
Alternative modern strategies have also been developed. A nickel-catalyzed "cyano-borrowing reaction" allows for the direct conversion of cyanohydrins with aldehydes or ketones into β-cyano ketones. researchgate.netrsc.org This method involves the cleavage of the C-CN bond of the cyanohydrin, followed by an aldol condensation and subsequent conjugate addition of the cyanide to the newly formed α,β-unsaturated ketone. rsc.org Another approach involves the cyanide-promoted ring-opening of vinyl cyclic carbonates, which proceeds through a Michael acceptor intermediate to afford the β-cyano ketone product. rsc.org
Isomers such as 2-acylbenzonitriles, where the ketone and cyano group are substituted on the same aromatic ring, are also of significant interest. These compounds are valuable precursors for synthesizing heterocyclic structures like isoindolinones. researchgate.net A convenient synthesis for these isomers involves the selective oxidation of the corresponding 2-alkylbenzonitriles. researchgate.net
The Thorpe-Ziegler reaction provides a classical route to α-cyano ketones, another isomeric class. chem-station.com This reaction involves the base-catalyzed self-condensation of aliphatic dinitriles, which, after acidic hydrolysis of an intermediate enamine, yields a cyclic α-cyano ketone. wikipedia.orgbuchler-gmbh.comambeed.com While typically used for intramolecular cyclizations, the principles of the intermolecular Thorpe reaction can be applied to the synthesis of acyclic α-cyano ketones. chem-station.comwikipedia.org
The following table summarizes various synthetic routes to isomeric cyano-phenyl-ketone structures.
| Method | Isomer Type Produced | Key Reactants | Description |
| Michael Addition | β-Cyano Ketone | α,β-Unsaturated Ketone, Cyanide Source (e.g., KCN, TMSCN) | Nucleophilic 1,4-addition of cyanide to an enone system. wikipedia.orgmasterorganicchemistry.com |
| Cyano-Borrowing Reaction | β-Cyano Ketone | Cyanohydrin, Aldehyde/Ketone | Nickel-catalyzed reaction involving C-CN bond cleavage, aldol condensation, and conjugate addition. rsc.org |
| Oxidation of Alkylbenzonitriles | 2-Acylbenzonitrile | 2-Alkylbenzonitrile, Oxidizing Agent | Selective oxidation of the benzylic position to form a ketone. researchgate.net |
| Thorpe-Ziegler Reaction | α-Cyano Ketone (cyclic) | Dinitrile, Base | Intramolecular condensation of a dinitrile to form a cyclic α-cyano ketone after hydrolysis. wikipedia.orgbuchler-gmbh.com |
Cyano Propenoates and Related α,β-Unsaturated Nitriles
Cyano propenoates and other α,β-unsaturated nitriles are important analogues and synthetic precursors to compounds like this compound. They serve as key building blocks in organic synthesis due to the presence of multiple reactive sites. The primary method for their synthesis is the Knoevenagel condensation. wikipedia.org
The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene (B1212753) group (such as malononitrile or ethyl cyanoacetate) to a carbonyl group of an aldehyde or ketone, followed by dehydration. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine), to deprotonate the active methylene compound without causing self-condensation of the carbonyl reactant. wikipedia.org The electron-withdrawing nature of the cyano and ester groups makes the methylene protons sufficiently acidic for this deprotonation to occur readily. wikipedia.org
A wide variety of conditions have been developed to optimize the Knoevenagel condensation. For instance, the reaction can be performed in water using a hydroquinone/benzoquinone mixed catalyst system, offering a greener synthetic route. rsc.org One-pot sequential reactions combining hydroformylation of olefins with a subsequent Knoevenagel condensation have been developed to produce (Z)-α,β-unsaturated nitriles from simple alkenes with high chemo-, regio-, and stereoselectivity. acs.orgacs.org This protocol is advantageous as it uses readily available starting materials and proceeds under mild conditions. acs.org
The table below illustrates the Knoevenagel condensation for the synthesis of various α,β-unsaturated nitriles and cyano propenoates.
| Carbonyl Compound | Active Methylene Compound | Catalyst/Conditions | Product | Yield |
| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine, Ethanol | 5-(2-Methoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | - |
| Various Aldehydes | Malononitrile | Hydroquinone/Benzoquinone, H₂O, RT | Alkylidene Malononitriles | Good rsc.org |
| α-Olefins | 2-Phenylacetonitrile | Rhodium catalyst / KOH (One-pot) | (Z)-α,β-Unsaturated Nitriles | Up to 90% acs.org |
| Aromatic Aldehydes | Ethyl Cyanoacetate | Weak base (e.g., Piperidine) | Ethyl 2-cyano-3-arylpropenoate | - |
Systematic Studies on Structure-Reactivity Relationships within Analogues
The reactivity of analogues of this compound is governed by a combination of electronic and steric factors. Systematic studies on these relationships are crucial for understanding reaction mechanisms and optimizing synthetic strategies, particularly for the key bond-forming reactions used in their synthesis, such as the Michael addition.
Electronic Effects: The Michael addition reaction involves the attack of a nucleophile on the β-carbon of an α,β-unsaturated carbonyl system. wikipedia.org The reactivity of this system is highly dependent on the electronic nature of the substituents on the aromatic rings. Electron-withdrawing groups (EWGs) on the Michael acceptor (the α,β-unsaturated ketone) increase the electrophilicity of the β-carbon by delocalizing electron density. wikipedia.org This makes the β-carbon a more potent electrophile and generally accelerates the rate of the conjugate addition. Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the β-carbon, slowing the reaction.
Steric Effects: Steric hindrance plays a significant role in the accessibility of the reactive sites. Increased steric bulk near the β-carbon of the Michael acceptor or on the nucleophile can impede the approach of the reactants, thereby decreasing the reaction rate. nih.gov In some cases, severe steric hindrance can prevent the conjugate addition from occurring altogether or favor a competing 1,2-addition to the carbonyl carbon. nih.gov
Regioselectivity (1,4- vs. 1,2-Addition): The preference for Michael (1,4-conjugate) addition over direct (1,2-) addition to the carbonyl group is explained by Hard and Soft Acid and Base (HSAB) theory. masterorganicchemistry.comoregonstate.edu The carbonyl carbon is considered a "hard" electrophilic center, while the β-carbon is "soft". oregonstate.edu Nucleophiles are similarly classified. "Hard" nucleophiles (e.g., organolithium reagents) have a high charge density and react preferentially with the hard carbonyl carbon in an irreversible, kinetically controlled manner. masterorganicchemistry.com "Soft" nucleophiles, such as enolates and cyanide, have a more diffuse charge and react preferentially with the soft β-carbon, leading to the thermodynamically favored conjugate addition product. masterorganicchemistry.comoregonstate.edu
Influence of the Cyano Group on Acidity: In β-cyano ketones, the cyano group exerts a powerful electron-withdrawing inductive effect. This effect significantly increases the acidity of the protons on the α-carbon situated between the carbonyl and cyano groups. semanticscholar.orgresearchgate.net Computational studies have shown that the presence of a β-cyano group can stabilize the corresponding enolate anion by 12-13 kcal/mol compared to a β-methyl or β-hydrogen moiety. semanticscholar.orgresearchgate.net This enhanced acidity facilitates selective deprotonation at this site, even with mild bases, leading to the formation of a single, specific enolate. This selectivity can result in significantly higher yields and fewer side products in subsequent reactions, such as Robinson annelations. semanticscholar.orgresearchgate.net This provides a clear example of how a structural feature (the β-cyano group) directly controls reactivity at an adjacent site.
The following table summarizes the key structure-reactivity relationships.
| Structural Feature / Factor | Effect on Reactivity | Mechanism / Rationale |
| Electron-Withdrawing Groups (on Michael Acceptor) | Increased rate of conjugate addition | Enhances the electrophilicity (positive character) of the β-carbon. wikipedia.org |
| Electron-Donating Groups (on Michael Acceptor) | Decreased rate of conjugate addition | Reduces the electrophilicity of the β-carbon. |
| Steric Hindrance (at β-carbon or on nucleophile) | Decreased rate of conjugate addition | Physically obstructs the approach of the nucleophile to the electrophilic center. nih.gov |
| "Soft" Nucleophile (e.g., Cyanide, Enolate) | Favors 1,4-Conjugate (Michael) Addition | Favorable orbital overlap between the soft nucleophile and the soft electrophilic β-carbon. masterorganicchemistry.comoregonstate.edu |
| "Hard" Nucleophile (e.g., Organolithium) | Favors 1,2-Direct Addition | Favorable electrostatic interaction between the hard nucleophile and the hard electrophilic carbonyl carbon. masterorganicchemistry.com |
| β-Cyano Group (in a ketone) | Increased α-proton acidity and enolization selectivity | Strong inductive electron-withdrawing effect stabilizes the resulting enolate anion. semanticscholar.orgresearchgate.net |
Potential Applications in Chemical Synthesis and Materials Science
2'-Cyano-3-phenylpropiophenone as a Versatile Synthetic Intermediate
As a β-ketonitrile, this compound is poised to be a valuable intermediate in the synthesis of a wide array of organic molecules. The juxtaposition of the carbonyl and cyano functionalities provides multiple reactive sites for further chemical transformations.
While specific applications of this compound in the synthesis of highly complex molecules are not extensively documented, the broader class of β-ketonitriles is well-established as crucial starting materials. These compounds can be elaborated through various synthetic routes to construct intricate molecular architectures. For instance, the reactivity of the active methylene (B1212753) group, positioned between the electron-withdrawing carbonyl and cyano groups, allows for facile alkylation and acylation reactions, thereby enabling the introduction of diverse substituents and the extension of the carbon skeleton.
The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science, and β-ketonitriles are pivotal precursors in this area. Although direct examples involving this compound are not prevalent in the literature, the analogous reactivity of related compounds suggests its potential. For example, the condensation of β-ketonitriles with binucleophilic reagents is a common and effective strategy for constructing various heterocyclic rings.
A closely related compound, 2-cyano-3,3-diphenylprop-2-enoyl isothiocyanate, has been utilized as a building block for the synthesis of quinazoline, pyrimidine, and oxazine (B8389632) derivatives. tsijournals.com This highlights the potential of the cyanophenylpropiophenone scaffold to serve as a precursor for a variety of nitrogen-containing heterocycles. The general reactivity pattern involves the reaction of the β-ketonitrile moiety with reagents containing two nucleophilic centers, leading to cyclization and the formation of stable heterocyclic systems.
Utilization in Carbon-Carbon Bond Formation Methodologies
The formation of carbon-carbon bonds is a fundamental process in organic synthesis, and this compound possesses the necessary functional groups to participate in key C-C bond-forming reactions.
The propiophenone (B1677668) moiety in this compound, particularly if unsaturated, can act as a Michael acceptor. In a Michael addition reaction, a nucleophile adds to an α,β-unsaturated carbonyl compound. The electron-withdrawing nature of the carbonyl group polarizes the double bond, making the β-carbon electrophilic and susceptible to nucleophilic attack. While this compound itself is a saturated ketone, its derivatives, such as α,β-unsaturated analogues, would be excellent Michael acceptors.
The presence of the cyano group can further enhance the electrophilicity of the β-carbon in such unsaturated systems. This reactivity allows for the formation of new carbon-carbon bonds and the construction of more complex molecular frameworks.
The functional groups within this compound and its derivatives can participate in intramolecular cyclization reactions to form cyclic compounds. The presence of both a nucleophilic center (the enolizable α-carbon) and an electrophilic center (the carbonyl carbon) within the same molecule, or the introduction of other reactive groups, can facilitate cyclization under appropriate conditions. For instance, derivatives of this compound could be designed to undergo intramolecular aldol (B89426) or Claisen-type condensations, leading to the formation of carbocyclic or heterocyclic rings.
Exploration of Thermochromic Properties in Related Propiophenone Derivatives
Thermochromism, the property of a substance to change color in response to a change in temperature, is a fascinating area of materials science with applications in sensors, smart windows, and security inks. While there is no specific information available regarding the thermochromic properties of this compound, the investigation of such properties in related propiophenone derivatives is an area of potential interest. The electronic properties of the molecule, influenced by the cyano and phenyl groups, could potentially be tuned to exhibit thermochromic behavior upon structural modifications. For example, the introduction of specific functional groups or the formation of coordination complexes could lead to materials with temperature-dependent light absorption characteristics. Research on other cyano-substituted organic compounds has shown that molecular packing and intermolecular interactions can play a crucial role in their solid-state luminescence and response to external stimuli like heat and mechanical force. researchgate.net
Development of New Catalytic Reactions Using this compound
While direct applications of this compound as a catalyst are not extensively documented, its derivatives are emerging as significant players in the development of new catalytic reactions. The propiophenone moiety, in conjunction with the cyano group, provides a platform for synthesizing more complex molecules that can act as ligands or catalysts.
Research has shown that propiophenone derivatives can be involved in various catalytic processes. For instance, the α-position of the carbonyl group is reactive and can be functionalized to create ligands for metal-catalyzed reactions. The presence of the cyano group can also influence the electronic properties of such ligands, potentially enhancing catalytic activity and selectivity.
One area of exploration is the synthesis of heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals. Propiophenone derivatives can serve as precursors to a wide array of heterocyclic structures through cyclization reactions. The specific substitution pattern of this compound makes it a valuable starting material for targeted synthesis of novel heterocyclic catalysts.
Table 1: Potential Catalytic Applications of this compound Derivatives
| Catalytic Application | Role of this compound Derivative | Potential Reaction Type |
| Asymmetric Catalysis | Precursor for chiral ligands | Hydrogenation, C-C bond formation |
| Cross-Coupling Reactions | Ligand for transition metal catalysts | Suzuki, Heck, Sonogashira coupling |
| Heterocyclic Synthesis | Starting material for catalyst synthesis | Multi-component reactions, Cycloadditions |
Design of Novel Functional Materials Based on Propiophenone Scaffolds
The propiophenone scaffold, particularly when functionalized as in this compound, is a promising building block for the creation of novel functional materials. The combination of aromatic and carbonyl groups allows for the introduction of various functionalities and the construction of polymeric and supramolecular architectures.
Derivatives of this compound, such as propenoates, have been successfully copolymerized with monomers like styrene. These copolymers exhibit interesting thermal and mechanical properties, which can be tuned by altering the substituents on the phenyl ring of the propiophenone unit. The resulting polymers have potential applications in areas ranging from specialty plastics to advanced coatings.
The design of these materials often involves a multi-step synthetic approach where this compound is first modified to introduce a polymerizable group. The subsequent polymerization leads to materials where the propiophenone scaffold is either part of the polymer backbone or a pendant group, influencing the material's bulk properties.
Table 2: Research Findings on Functional Materials from Propiophenone Derivatives
| Material Type | Precursor (Derivative of this compound) | Key Findings | Potential Application |
| Copolymers | Octyl 2-cyano-3-phenyl-2-propenoates | Successful copolymerization with styrene; thermal stability analyzed. | Specialty polymers, coatings |
| Functional Polymers | Halogen ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates | Copolymer composition calculated from nitrogen analysis; structural analysis performed. | Materials with tailored refractive indices or flame retardancy |
The exploration of this compound and its derivatives in these fields is ongoing, with significant potential for the discovery of new catalysts and materials with unique and valuable properties.
Conclusion and Future Research Directions
Summary of Current Research Landscape on 2'-Cyano-3-phenylpropiophenone
The current body of scientific literature reveals that this compound is a sparsely studied compound. While its existence is documented, and its chemical structure is known, dedicated research focusing exclusively on its synthesis, properties, and applications is limited. The compound is identified by its CAS number 898764-06-2 and molecular formula C16H13NO. chemicalbook.comnih.gov Its formal IUPAC name is 2-(3-phenylpropanoyl)benzonitrile. nih.gov The research landscape is primarily characterized by its inclusion in chemical databases and supplier catalogs rather than in peer-reviewed studies detailing its reactivity or potential uses. This suggests that while the molecule is known, it has not yet become a focal point for extensive academic or industrial investigation. The lack of significant research presents a landscape ripe with opportunity for novel exploration into its chemical behavior and potential applications.
Unexplored Synthetic Avenues
Given the limited specific literature on the synthesis of this compound, several synthetic avenues can be proposed based on established organic chemistry principles. These potential routes represent unexplored territories for the targeted synthesis of this molecule.
One plausible approach is a Friedel-Crafts acylation reaction. This could involve the acylation of benzonitrile (B105546) with 3-phenylpropanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The ortho-directing effect of the cyano group, though deactivating, could potentially yield the desired 2'-cyano isomer, albeit likely alongside the para isomer.
Another potential route is through a nucleophilic aromatic substitution (SNAr) pathway. Starting with 2-fluorobenzonitrile, a reaction with a suitable carbanion derived from a phenylpropane precursor could be envisioned. However, the activation of the aromatic ring for SNAr would be a critical consideration.
A third avenue could involve the oxidation of a corresponding secondary alcohol . If 2-(1-hydroxy-3-phenylpropyl)benzonitrile could be synthesized, its subsequent oxidation using common reagents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation protocol would yield the target ketone.
Finally, organometallic cross-coupling reactions offer a modern and versatile approach. For instance, a Stille or Suzuki coupling could potentially be adapted to form the crucial aryl-carbonyl bond, though this would require the synthesis of appropriate organotin or boronic acid precursors.
Table 1: Potential Unexplored Synthetic Strategies
| Synthetic Strategy | Key Reactants | Potential Advantages | Key Challenges |
|---|---|---|---|
| Friedel-Crafts Acylation | Benzonitrile, 3-Phenylpropanoyl Chloride, Lewis Acid | Well-established method for ketone synthesis. | Control of regioselectivity (ortho vs. para substitution), potential for side reactions. |
| Nucleophilic Aromatic Substitution | 2-Fluorobenzonitrile, Phenylpropane-derived nucleophile | Can offer good regiocontrol. | Requires a highly activated substrate or strong nucleophile. |
| Oxidation of Secondary Alcohol | 2-(1-Hydroxy-3-phenylpropyl)benzonitrile, Oxidizing Agent | Generally high-yielding and clean reactions. | The synthesis of the precursor alcohol may be multi-stepped. |
Advanced Mechanistic Studies and Computational Modeling
The absence of dedicated research on this compound means that no advanced mechanistic or computational studies have been published for this specific molecule. However, the application of these techniques could provide profound insights into its electronic structure and reactivity.
Advanced Mechanistic Studies: Future experimental work could focus on elucidating the mechanisms of its potential reactions. For example, in a potential synthesis via Friedel-Crafts acylation, kinetic studies could determine the reaction order and the role of the catalyst, confirming the electrophilic aromatic substitution mechanism. Isotopic labeling studies, particularly using carbon-13, could trace the pathways of bond formation and cleavage during its synthesis or subsequent transformations.
Computational Modeling: Density Functional Theory (DFT) and other quantum chemical methods would be invaluable for predicting the properties of this compound. Computational analysis could be used to:
Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule.
Analyze Electronic Properties: Calculate the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and predict sites of electrophilic and nucleophilic attack. aps.org
Simulate Spectra: Predict spectroscopic data, such as NMR, IR, and UV-Vis spectra, which would aid in its experimental characterization. aps.org
Model Reaction Pathways: Calculate the activation energies for proposed synthetic routes to identify the most energetically favorable pathway.
These computational approaches, which have been successfully applied to other cyano-containing molecules, would provide a theoretical framework to guide and interpret experimental investigations. aps.org
Opportunities in Materials Science and Organic Synthesis Methodologies
The bifunctional nature of this compound, containing both a ketone and a cyano group, opens up numerous opportunities in materials science and as a building block in organic synthesis.
Materials Science: The cyano group is a well-known component in materials with interesting electronic and optical properties, such as liquid crystals and organic dyes. aps.orgnih.gov The presence of the polar cyano and carbonyl groups in a conjugated system could impart significant dipole moments, making it a candidate for investigation in nonlinear optical (NLO) materials. The structure could serve as a core for creating donor-π-acceptor (D–π–A) systems, which are known for their use in organic light-emitting diodes (OLEDs) and other electronic devices. nih.gov
Organic Synthesis Methodologies: In organic synthesis, this compound could serve as a versatile intermediate.
The ketone functional group is a hub for a vast array of chemical transformations. It can undergo nucleophilic addition, reduction to an alcohol, conversion to an imine, or participate in aldol-type condensations. britannica.commsu.edu
The cyano group is also highly versatile. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or used to construct various nitrogen-containing heterocyclic rings, which are prevalent in pharmaceuticals. researchgate.net
The molecule could therefore be a starting point for the synthesis of more complex polycyclic or heterocyclic structures through intramolecular cyclization reactions, potentially leading to novel scaffolds for medicinal chemistry.
Emerging Trends in Cyano- and Ketone-Containing Compounds
The functional groups present in this compound—the cyano group and the ketone group—are at the forefront of several emerging trends in chemistry.
Cyano-Containing Compounds: The cyano group has gained significant attention in medicinal chemistry and materials science. There are over 60 small-molecule drugs on the market that contain a cyano functional group. nih.gov A major emerging trend is the use of the nitrile group as a "covalent warhead" in the design of targeted covalent inhibitors for various enzymes. nih.govrsc.org This strategy has been successfully employed in recently approved drugs. rsc.org Furthermore, advances in synthetic chemistry continue to provide novel and milder methods for introducing the cyano group into complex molecules, including photoredox-catalyzed cyanation reactions. researchgate.net
Ketone-Containing Compounds: Ketones remain fundamental building blocks in organic synthesis. britannica.comstudy.com They are central to the construction of complex natural products and pharmaceuticals. britannica.com Modern synthetic methods increasingly utilize ketones in asymmetric catalysis to create chiral centers with high enantioselectivity. Furthermore, ketones are key precursors in the synthesis of polymers and are widely used as industrial solvents. wikipedia.org The reactivity of the carbonyl group continues to be exploited in the development of novel multicomponent reactions and catalytic cycles, streamlining the synthesis of complex molecular architectures.
Table 2: List of Mentioned Chemical Compounds
| Compound Name | CAS Number | Molecular Formula |
|---|---|---|
| This compound | 898764-06-2 | C16H13NO |
| Benzonitrile | 100-47-0 | C7H5N |
| 3-Phenylpropanoyl chloride | 645-45-4 | C9H9ClO |
| Aluminum chloride | 7446-70-0 | AlCl3 |
| 2-Fluorobenzonitrile | 394-49-0 | C7H4FN |
Q & A
Q. What are the established synthetic routes for 2'-Cyano-3-phenylpropiophenone, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution reactions. For example, the cyano group can be introduced via nucleophilic substitution of a halogenated precursor using cyanide sources (e.g., KCN or NaCN). Reaction conditions such as temperature (80–120°C), solvent polarity (DMF or THF), and catalyst choice (e.g., Lewis acids like AlCl₃) significantly impact yield. Monitoring intermediates via TLC or HPLC is critical .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Wear PPE (nitrile gloves, lab coat, safety goggles) to avoid skin/eye contact. Use a fume hood due to potential inhalation risks. Waste must be segregated and disposed via licensed hazardous waste contractors to prevent environmental contamination. Spills should be neutralized with inert adsorbents (e.g., vermiculite) .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies aromatic protons (δ 7.2–8.1 ppm) and carbonyl groups (δ ~200 ppm).
- IR : Strong absorbance at ~2220 cm⁻¹ confirms the cyano group.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₆H₁₁NO requires m/z 233.0841).
Cross-reference with PubChem data (SMILES:COC1=CC=CC(=C1)CCC(=O)C2=CC(=C(C=C2)F)Cl) ensures structural accuracy .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data for derivatives of this compound?
- Methodological Answer : Contradictions often arise from solvent effects or tautomerism. Use deuterated solvents (e.g., CDCl₃) to stabilize signals. For ambiguous peaks, compare experimental data with computational predictions (e.g., DFT-based NMR shifts) or reference databases like NIST Chemistry WebBook . For steric effects, analyze NOESY/ROESY to confirm spatial arrangements .
Q. What strategies optimize catalytic efficiency in asymmetric synthesis of this compound?
- Methodological Answer :
- Catalyst Screening : Test chiral ligands (e.g., BINOL or Josiphos) with transition metals (Pd, Rh) to enhance enantiomeric excess (ee).
- Solvent Optimization : Polar aprotic solvents (e.g., DCM) improve catalyst-substrate interactions.
- Kinetic Studies : Use in-situ FTIR or reaction calorimetry to monitor turnover frequency (TOF).
Refer to asymmetric catalysis principles in Advanced Synthesis & Catalysis for case studies .
Q. How does computational modeling aid in predicting reactivity and regioselectivity?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electrophilic aromatic substitution sites by analyzing Fukui indices. Molecular dynamics simulations assess steric hindrance in the propiophenone backbone. Validate models using experimental data from X-ray crystallography or PubChem’s 3D conformer library .
Q. What challenges arise in achieving enantioselective synthesis, and how are they addressed?
- Methodological Answer : Chirality at the cyano-phenyl junction often leads to racemization. Solutions include:
- Dynamic Kinetic Resolution : Use enzymes (e.g., lipases) or organocatalysts to stabilize transition states.
- Low-Temperature Reactions : Conduct reactions at –20°C to reduce thermal racemization.
Monitor ee via chiral HPLC with cellulose-based columns .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
